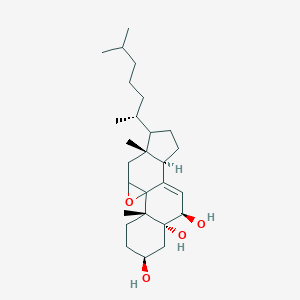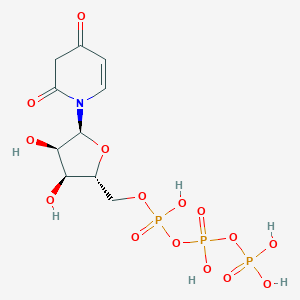
4-フルオロ-3-ニトロピリジン
概要
説明
4-Fluoro-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2 This compound is characterized by the presence of a fluorine atom at the fourth position and a nitro group at the third position on the pyridine ring
科学的研究の応用
4-Fluoro-3-nitropyridine has several applications in scientific research:
作用機序
Target of Action
4-Fluoro-3-nitropyridine is a fluorinated pyridine derivative It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
The fluorine in 2-fluoro-5-nitropyridine, a related compound, shows high reactivity . This suggests that the fluorine in 4-Fluoro-3-nitropyridine might also exhibit high reactivity, influencing its interaction with its targets.
Biochemical Pathways
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could imply that 4-Fluoro-3-nitropyridine might interact differently with biochemical pathways compared to other halogenated pyridines.
Pharmacokinetics
The compound’s physical and chemical properties such as its density (14±01 g/cm3), boiling point (2352±200 °C at 760 mmHg), and molecular weight (142088) might influence its pharmacokinetic properties .
Result of Action
2,4-difluoro-3-nitropyridine, a related compound, has been used for the synthesis of antibacterial agents , suggesting potential bioactive properties for 4-Fluoro-3-nitropyridine.
Action Environment
The compound is recommended to be stored at -20°c in an inert gas environment , indicating that temperature and atmospheric conditions could potentially affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine derivatives. One common method is the reaction of 3-nitropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like cesium fluoride (CsF) under anhydrous conditions . Another approach involves the use of 3-bromo-4-nitropyridine N-oxide, which is fluorinated to produce 4-Fluoro-3-nitropyridine N-oxide, followed by catalytic hydrogenation to yield the desired compound .
Industrial Production Methods: Industrial production of 4-Fluoro-3-nitropyridine may involve large-scale fluorination processes using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atom.
Reduction: 4-Fluoro-3-aminopyridine as the major product.
類似化合物との比較
- 2-Fluoro-3-nitropyridine
- 3-Fluoro-4-nitropyridine
- 2,4-Difluoro-3-nitropyridine
Comparison: 4-Fluoro-3-nitropyridine is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and applications. Compared to 2-Fluoro-3-nitropyridine, the 4-fluoro derivative may exhibit different electronic properties and reactivity patterns.
特性
IUPAC Name |
4-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEDEJJEXBFZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602766 | |
| Record name | 4-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115812-96-9 | |
| Record name | 4-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitropyridine, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)







![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)



